molecular formula C19H31ClN2O4 B5281968 N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5281968
M. Wt: 386.9 g/mol
InChI Key: CLYCNEPIPDCVOB-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a methoxy group, and an oxolan-2-ylmethylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps:

    Formation of the Phenoxyacetamide Core: The initial step involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-methoxyphenoxyacetic acid.

    Introduction of the Oxolan-2-ylmethylamino Group: The oxolan-2-ylmethylamine is then introduced through a nucleophilic substitution reaction.

    Addition of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve alkyl halides and Lewis acids as catalysts.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, metabolic processes, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-methoxy-6-[(methylamino)methyl]phenoxy]acetamide
  • N-tert-butyl-2-[2-methoxy-6-[(ethylamino)methyl]phenoxy]acetamide
  • N-tert-butyl-2-[2-methoxy-6-[(propylamino)methyl]phenoxy]acetamide

Uniqueness

N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the oxolan-2-ylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets.

Properties

IUPAC Name

N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4.ClH/c1-19(2,3)21-17(22)13-25-18-14(7-5-9-16(18)23-4)11-20-12-15-8-6-10-24-15;/h5,7,9,15,20H,6,8,10-13H2,1-4H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYCNEPIPDCVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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